An In-depth Technical Guide to 2,6-Dibromoanthracene: Properties, Structure, and Applications
An In-depth Technical Guide to 2,6-Dibromoanthracene: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and key applications of 2,6-Dibromoanthracene. It is intended to serve as a critical resource for professionals in organic synthesis, materials science, and drug development who utilize halogenated polycyclic aromatic hydrocarbons. This document includes summarized quantitative data, detailed experimental protocols, and logical workflow diagrams to facilitate both theoretical understanding and practical application.
Chemical and Physical Properties
2,6-Dibromoanthracene is a halogenated aromatic hydrocarbon characterized as a yellow crystalline solid at room temperature.[1] Its properties make it a valuable building block in the synthesis of organic semiconductors.[1][2] It is generally insoluble in water but shows slight solubility in solvents like chloroform (B151607) and DMSO, particularly with heating and sonication.[1]
Table 1: Physicochemical Properties of 2,6-Dibromoanthracene
| Property | Value | Reference |
| CAS Number | 186517-01-1 | [1][3] |
| Molecular Formula | C₁₄H₈Br₂ | [1][3] |
| Molecular Weight | 336.02 g/mol | [3] |
| Appearance | White to Orange to Green powder to crystal | [1][4] |
| Boiling Point | 438.755 °C at 760 mmHg | [5] |
| Density | 1.768 g/cm³ | [5] |
| Vapor Pressure | 0 mmHg at 25°C | [5] |
| ACD/LogP | 6.06 | [1] |
| Refractive Index | 1.749 | [5] |
| Solubility | Insoluble in water; Slightly soluble in Chloroform and DMSO (heated, sonicated) | [1] |
Molecular Structure
The molecular structure of 2,6-Dibromoanthracene consists of a central anthracene (B1667546) core, which is a tricyclic aromatic system, with two bromine atoms substituted at the 2 and 6 positions.[1] This substitution pattern imparts a C₂h symmetry to the molecule. The bromine atoms act as functional handles for further chemical modifications through cross-coupling reactions, which is fundamental to its utility in materials science.[2][6]
Table 2: Structural and Spectroscopic Identifiers for 2,6-Dibromoanthracene
| Identifier | Value | Reference |
| IUPAC Name | 2,6-dibromoanthracene | [3] |
| Canonical SMILES | BrC1=CC2=CC3=CC=C(Br)C=C3C=C2C=C1 | [3] |
| InChI | InChI=1S/C₁₄H₈Br₂/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8H | [3] |
| InChIKey | BPRGLVVFWRNXEP-UHFFFAOYSA-N | [3] |
| ¹H NMR (300 MHz, CDCl₃, δ in ppm) | 8.31 (s, 2H), 8.18 (s, 2H), 7.90 (d, 2H), 7.56 (d, 2H) | [5] |
| ¹³C NMR (CDCl₃, δ in ppm) | 133.04, 131.96, 131.02, 130.97, 129.46, 129.25, 129.20, 128.81, 123.11, 122.16, 118.22 | [5] |
Experimental Protocols
The following sections detail the methodologies for the synthesis of 2,6-Dibromoanthracene and its precursor, as well as a general protocol for spectroscopic characterization.
Synthesis of 2,6-Dibromoanthraquinone (Precursor)
The synthesis of the direct precursor, 2,6-Dibromoanthraquinone, is crucial. A common method involves a diazotization reaction starting from 2,6-diamino-9,10-anthraquinone.[2]
Protocol:
-
To a reaction flask, add 2,6-diamino-9,10-anthraquinone (5g, 20.99 mmol), cuprous bromide (11.72g, 52.50 mmol), and acetonitrile (B52724) (300 ml).[2]
-
Add butyl nitrite (B80452) (6.20 ml, 52.00 mmol) to the mixture.[2]
-
Heat the reaction mixture to 65°C and maintain for 2 hours.[2]
-
Quench the reaction by adding 20% hydrochloric acid.[2]
-
Filter the resulting precipitate and wash with dichloromethane (B109758) and brine.[2]
-
Purify the crude product by recrystallization from 1,4-dioxane (B91453) to yield 2,6-Dibromoanthraquinone (Yield: 2.44g, 30%).[2]
Synthesis of 2,6-Dibromoanthracene
This protocol describes the reduction of 2,6-Dibromoanthraquinone to the target compound.
Protocol:
-
In a round-bottom flask, sequentially add 2,6-Dibromoanthraquinone (3 g, 8.2 mmol), glacial acetic acid (170 ml), 48% hydrobromic acid (20 ml), and 50% hypophosphorous acid (15 ml).[5]
-
Equip the flask with a reflux condenser and heat the mixture to 140°C.[5]
-
Maintain the reflux for 5 days.[5]
-
After the reaction period, cool the solution and wash with ice water and ethanol (B145695) to precipitate the product.[5]
-
Filter the solid to obtain 2,6-Dibromoanthracene (Yield: 1.46 g, 53%).[5]
General Protocol for NMR Spectroscopic Analysis
Objective: To confirm the identity and purity of dibromoanthracene isomers.
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the 2,6-Dibromoanthracene sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) directly in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the proton NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Accumulate 8-16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Acquire the carbon-13 NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
Visualized Workflows and Applications
The following diagrams, generated using the DOT language, illustrate key processes and relationships involving 2,6-Dibromoanthracene.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. 2,6-Dibromoanthracene | C14H8Br2 | CID 22058906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dibromoanthracene | CymitQuimica [cymitquimica.com]
- 5. Page loading... [guidechem.com]
- 6. CAS 186517-01-1: 2,6-Dibromoanthracene | CymitQuimica [cymitquimica.com]
